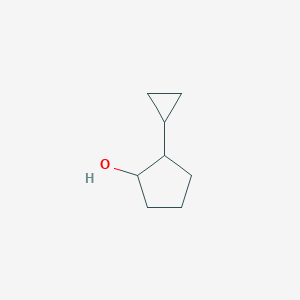
2-Cyclopropylcyclopentan-1-ol
説明
2-Cyclopropylcyclopentan-1-ol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Cyclopropylcyclopentan-1-ol is an organic compound characterized by its unique cyclopropyl and cyclopentanol structures. With the molecular formula and a molecular weight of 126.20 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry and drug development. This article explores the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular structure of this compound consists of a cyclopentane ring with a cyclopropyl group and a hydroxyl group attached. This unique arrangement may influence its biological interactions and pharmacokinetic properties.
Pharmacological Potential
Research indicates that compounds containing cyclopropane moieties can enhance the potency of drug molecules while reducing off-target effects. This is particularly relevant in the context of drug design, where structural modifications can lead to improved therapeutic profiles. The cyclopropyl fragment has been shown to play a crucial role in enhancing the activity of various pharmaceuticals, as highlighted by Talele (2016) .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Binding : Its structure allows for potential binding to various receptors, which could modulate physiological responses.
- Cellular Uptake : The presence of the hydroxyl group may facilitate better solubility and bioavailability, enhancing cellular uptake.
Study on Cyclopropane Derivatives
A study conducted by Oswal et al. (2004) explored the physical properties of alkanols related to cycloalkanes, providing insights into their interactions and behaviors in biological systems. This research lays the groundwork for understanding how this compound might behave in similar environments .
Synthesis Optimization
Bouzidi and Gozzi (2008) demonstrated the optimization of synthesis methods that could be applied to this compound. Their findings suggest that methodological advancements in synthetic chemistry can lead to more efficient production processes for biologically active compounds .
Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential activity against bacterial and fungal pathogens |
| Analgesic | Possible pain-relieving properties based on structural analogs |
| Anti-inflammatory | May modulate inflammatory pathways through receptor interactions |
| Cytotoxicity | Potential effects on cancer cell lines, warranting further investigation |
Future Directions
Research into this compound should focus on:
- In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic efficacy.
- Mechanistic Studies : Elucidating specific biochemical pathways affected by this compound.
- Formulation Development : Exploring its use in drug formulations to enhance bioavailability.
特性
IUPAC Name |
2-cyclopropylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-3-1-2-7(8)6-4-5-6/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLGFJXLPJCBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















